
4-bromo-3-ethoxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Übersicht
Beschreibung
4-bromo-3-ethoxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (4-BE-NMPB) is a small organic molecule that has been studied extensively for its potential applications in scientific research. 4-BE-NMPB has a unique structure that allows it to interact with a variety of biological systems, and its versatility has made it an attractive tool for researchers.
Wissenschaftliche Forschungsanwendungen
Synthesis of Therapeutic Agents
A key application involves the synthesis of orally active CCR5 antagonists, which are crucial in the treatment of HIV. A practical method has been developed for synthesizing an orally active CCR5 antagonist, showcasing a new, inexpensive method without the need for chromatographic purification (Ikemoto et al., 2005). This advancement in synthetic methodology contributes significantly to the pharmacological research aimed at treating HIV by blocking the CCR5 receptor.
Antidopaminergic Properties
Another notable application is the synthesis and evaluation of compounds with antidopaminergic properties, suggesting potential for the development of antipsychotic medications. The synthesis of highly potent compounds, such as 5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, demonstrates their potential in inhibiting dopamine D-2 mediated responses, which is crucial for the treatment of psychiatric disorders (Högberg et al., 1990).
Organic Synthesis Techniques
Research also extends into the development of novel organic synthesis techniques, such as the selective radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives. This technique, catalyzed by nickel(I) complexes, shows high yields and demonstrates the growing interest in developing efficient methods for constructing complex organic molecules (Esteves et al., 2007).
Development of Novel CCR5 Antagonists
Furthermore, the synthesis of novel non-peptide CCR5 antagonists highlights the ongoing efforts to improve HIV treatment options. These compounds are characterized by their structures and potential bioactivities, indicating a robust approach to discovering new therapeutic agents (Cheng De-ju, 2014).
Eigenschaften
IUPAC Name |
4-bromo-3-ethoxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-4-18-11-7-9(5-6-10(11)14)12(17)15-13(2,3)8-16/h5-7,16H,4,8H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLTUNIXMHQJGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC(C)(C)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1456422.png)
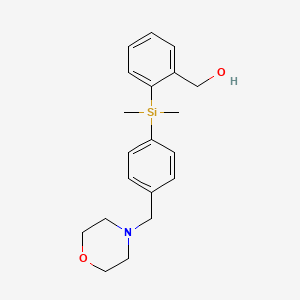
![N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1456425.png)
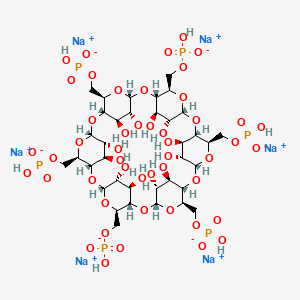

![(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride](/img/structure/B1456431.png)

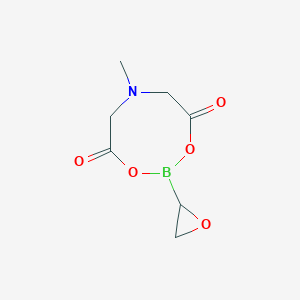
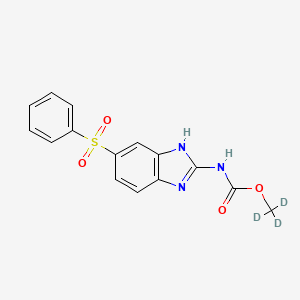

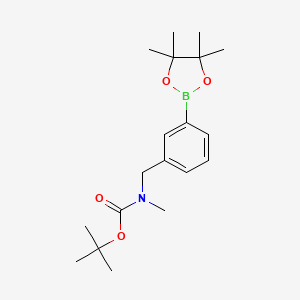

![1,3-Diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B1456444.png)

